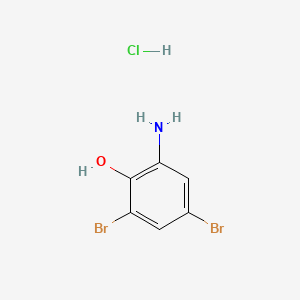

2-Amino-4,6-dibromophenol hydrochloride

Description

Significance of Halogenated Aminophenols in Contemporary Organic Chemistry

Halogenated aminophenols are a class of compounds that hold considerable importance in modern organic chemistry, primarily due to the profound influence of halogen atoms on the molecule's physicochemical properties. The introduction of halogens, such as bromine, into an aminophenol structure can significantly alter its reactivity, lipophilicity, and biological activity. mdpi.comnih.gov

The process of halogenation is a fundamental tool for modifying organic molecules to enhance their functionality. nih.gov In the context of aminophenols, the presence of bromine atoms often increases the compound's lipophilicity, which can affect its solubility and ability to permeate biological membranes. mdpi.compressbooks.pub This modification is a key strategy in drug discovery, where controlling a molecule's bioavailability is crucial for its therapeutic efficacy. pressbooks.pub

Furthermore, the electron-withdrawing nature and steric effects of halogens can modulate the reactivity of the aromatic ring and the amino and hydroxyl functional groups. nih.gov This allows chemists to fine-tune the molecule for specific synthetic transformations, making halogenated aminophenols versatile precursors for a wide array of more complex molecules, including pharmaceuticals and functional materials. researchgate.nettaylorandfrancis.com The unique properties conferred by halogenation have led to the exploration of these compounds for various biological applications, including the development of enzyme inhibitors and other bioactive agents. mdpi.comnih.gov

Historical Context and Evolution of Research on Brominated Phenolic Compounds

The study of brominated phenolic compounds has its roots in marine natural products chemistry. The first bromophenols were isolated from the red alga Neorhodomela larix (formerly Rhodomela larix) in 1967. mdpi.comencyclopedia.pub This discovery opened up a new field of research, and since then, a diverse array of bromophenols has been identified in various marine organisms, including red, brown, and green algae, as well as sponges and ascidians. nih.govencyclopedia.pub Early research focused on the isolation, structural elucidation, and understanding the ecological roles of these compounds, which are believed to be involved in chemical defense mechanisms for the organisms that produce them. mdpi.comnih.gov

The synthesis of bromophenols in the laboratory has traditionally been achieved through methods like the electrophilic aromatic substitution of phenols with bromine. google.com Over time, more advanced and efficient synthetic protocols have been developed, including methods for the selective bromination of complex phenolic structures. rsc.orgmdpi.com

The evolution of research on brominated phenols has followed two main trajectories. One path has been the continued exploration of naturally occurring bromophenols for their potential pharmaceutical applications, driven by findings that these compounds exhibit a wide spectrum of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.net The other trajectory involves the study of synthetic brominated phenols, some of which have been used extensively as brominated flame retardants. encyclopedia.pub This latter area has also spurred significant research into the environmental distribution and impact of these persistent organic pollutants. encyclopedia.pub

Overview of Current Research Trajectories for 2-Amino-4,6-dibromophenol Hydrochloride

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from its classification as a "useful research chemical compound" and a "building block," and from the broader research trends involving its parent structures: aminophenols and bromophenols.

Current research involving aminophenol derivatives is heavily focused on the synthesis of novel compounds with potential biological activities. Scientists are exploring these derivatives for applications as antimicrobial, antidiabetic, and anticancer agents. mdpi.comrsc.org The versatile chemical nature of the aminophenol scaffold allows for the creation of diverse molecular architectures, such as Schiff bases and heterocyclic compounds, which are then screened for therapeutic potential. researchgate.netmdpi.com

Similarly, the field of bromophenols is an active area of investigation. Research is centered on synthesizing new bromophenol derivatives and evaluating their efficacy as potent enzyme inhibitors. For instance, novel synthesized bromophenols have shown significant inhibitory effects against enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for treating neurological disorders and glaucoma, respectively. encyclopedia.pubmdpi.com The number and position of bromine atoms, along with other functional groups, are critical factors that influence the biological activity of these compounds. nih.govencyclopedia.pub

Given these trends, the primary research trajectory for this compound is its use as an intermediate in the synthesis of more complex, biologically active molecules. Researchers are likely utilizing this compound to:

Develop Novel Pharmaceutical Agents: Incorporating the dibrominated aminophenol structure into larger molecules to explore potential anticancer, antimicrobial, or enzyme-inhibiting properties. researchgate.netnih.gov

Create Molecular Probes and Ligands: Using it as a starting material to design specific ligands for proteins or other biological targets, where the bromine atoms can serve as handles for further chemical modification or as key interaction points.

Synthesize Functional Materials: Employing it in the synthesis of polymers or dyes, where the unique electronic and physical properties of the halogenated aromatic ring can be exploited. researchgate.net

The research on a closely related compound, 2-Amino-4-bromophenol (B1269491), demonstrates its use as a reactant in the preparation of protein tyrosine phosphatase 1B inhibitors and other complex heterocyclic systems, further supporting the role of such compounds as key synthetic intermediates.

Table of Compounds Mentioned

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

100707-43-5 |

|---|---|

Molecular Formula |

C6H6Br2ClNO |

Molecular Weight |

303.38 g/mol |

IUPAC Name |

2-amino-4,6-dibromophenol;hydrochloride |

InChI |

InChI=1S/C6H5Br2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H |

InChI Key |

PCKBZDQNKQQIKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Br)Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Amino 4,6 Dibromophenol Hydrochloride

Established Synthetic Pathways to 2-Amino-4,6-dibromophenol

The traditional synthesis of 2-Amino-4,6-dibromophenol typically follows one of two main strategies: the reduction of a nitro-dibromophenol precursor or a sequence of electrophilic aromatic substitution reactions.

Reduction Reactions of Nitro-dibromophenol Precursors

A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In this pathway, a suitably substituted nitrophenol serves as the key intermediate. For the target molecule, the precursor would be 2,4-dibromo-6-nitrophenol (B92448) or a related isomer. The final step is the reduction of the nitro functional group to an amine.

Various reducing agents and conditions have been successfully employed for the reduction of nitrophenols. These methods range from catalytic hydrogenation to chemical reduction using metals or sulfides.

Catalytic Hydrogenation: This is a widely used method due to its clean nature and high efficiency. researchgate.net The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. researchgate.net

Platinum on Carbon (Pt/C): This catalyst is highly active for the hydrogenation of p-nitrophenol to p-aminophenol and is a preferred choice for kinetic studies. researchgate.netias.ac.in

Rhodium on Carbon (Rh/C): In one documented synthesis of 2-amino-4-bromophenol (B1269491) from 4-bromo-2-nitrophenol, a 5% Rh/C catalyst was used under a hydrogen atmosphere, achieving a 99% yield. chemicalbook.com

Raney Nickel: While effective for nitro group reduction, Raney Nickel can sometimes catalyze the hydrogenation of the aromatic ring as well, which is a potential drawback. researchgate.net

Chemical Reduction:

Sodium Sulfide (B99878): The partial reduction of 2,4-dinitrophenol (B41442) to 2-amino-4-nitrophenol (B125904) can be achieved using sodium sulfide in an aqueous solution of ammonium (B1175870) chloride and ammonia. orgsyn.org This method demonstrates the possibility of selective reduction when multiple nitro groups are present.

Iron in Acidic Medium: A classic method involves the use of finely powdered iron shavings in the presence of hydrochloric acid to reduce 4-chloro-2-nitrophenol (B165678) to 2-amino-4-chlorophenol (B47367) with a yield of approximately 90%. prepchem.com

The selection of the reducing agent and reaction conditions is critical to avoid side reactions and ensure a high yield of the desired aminophenol.

| Precursor | Reducing Agent/Catalyst | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-2-nitrophenol | 5% Rh/C, H₂ | THF, Room Temp | 2-amino-4-bromophenol | 99% | chemicalbook.com |

| 4-chloro-2-nitrophenol | Iron powder, HCl | Water, Boiling | 2-amino-4-chlorophenol | 90% | prepchem.com |

| 2,4-dinitrophenol | Sodium sulfide, NH₄Cl | Water, 80-85°C | 2-amino-4-nitrophenol | ~70% | orgsyn.org |

| p-Nitrophenol | 1% Pt/C, H₂ | Various solvents | p-Aminophenol | High | researchgate.netias.ac.in |

Electrophilic Aromatic Bromination and Amination Sequences

An alternative strategy involves the sequential introduction of the bromo and amino functional groups onto a phenol (B47542) backbone through electrophilic aromatic substitution reactions. masterorganicchemistry.com The order of these reactions is crucial for controlling the regioselectivity, as the hydroxyl (-OH), amino (-NH2), and nitro (-NO2) groups have powerful directing effects on the aromatic ring. researchgate.netbyjus.com

The -OH and -NH2 groups are strong activating groups and are ortho, para-directing. byjus.comyoutube.com This means they direct incoming electrophiles to the positions ortho and para to themselves. Conversely, the -NO2 group is a deactivating group and is meta-directing.

Possible synthetic sequences include:

Bromination of 2-Aminophenol (B121084): Starting with 2-aminophenol, direct bromination would be expected to occur at the positions activated by both the hydroxyl and amino groups, namely the 4- and 6-positions. However, the high reactivity of aminophenols can lead to over-bromination and the formation of side products. byjus.com To control this, the activating effect of the amino group can be moderated by protecting it, for instance, through acetylation to form an acetanilide. This less-activating group allows for more controlled substitution. byjus.com

Nitration and Bromination of Phenol: Another route could start with phenol. Bromination of phenol can yield 2,4-dibromophenol (B41371). Subsequent nitration would then be directed by the existing substituents. The hydroxyl group would direct the nitro group to the 6-position. The final step would be the reduction of the nitro group to yield the target molecule.

Bromination of p-Nitrophenol: A well-documented procedure involves the dibromination of p-nitrophenol in glacial acetic acid to produce 2,6-dibromo-4-nitrophenol (B181593) in high yield (96-98%). orgsyn.org The subsequent reduction of the nitro group provides a viable pathway to 4-amino-2,6-dibromophenol, an isomer of the target compound. A similar strategy starting with o-nitrophenol could potentially lead to 2-amino-4,6-dibromophenol.

Development of Novel and Green Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methodologies aim to reduce reaction times, energy consumption, and waste generation while improving yields and purity. ijprdjournal.com

Microwave-Assisted Organic Synthesis (MAOS) Considerations for Related Structures

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that can accelerate a wide range of chemical reactions, often leading to higher yields and purities compared to conventional heating methods. cem.comacs.org The advantages stem from the efficient and rapid heating of the reaction mixture via microwave irradiation. ijprdjournal.com

While specific MAOS procedures for 2-Amino-4,6-dibromophenol hydrochloride are not extensively documented, the application of this technology to related syntheses is well-established and demonstrates its potential.

Synthesis of Acetaminophen (B1664979): The acetylation of p-aminophenol to form acetaminophen has been successfully performed using microwave irradiation, significantly reducing reaction times. juniperpublishers.comjuniperpublishers.com In one study, using H-clinoptilolite as a catalyst, the reaction time was reduced to just 2 minutes with a 91% yield, compared to 1 hour and a 72% yield with conventional heating. juniperpublishers.com

Hydrogenation of Nitrophenols: Microwave technology can be combined with catalytic hydrogenation. Specialized equipment allows for the direct use of gaseous reagents like hydrogen with microwave irradiation, enabling rapid and efficient reduction of nitro compounds like 4-nitrophenol. cem.com

These examples suggest that key steps in the synthesis of 2-Amino-4,6-dibromophenol, such as the reduction of a nitro precursor or the acetylation/deacetylation of an amino group for protection, could be significantly optimized using MAOS.

| Reaction | Method | Catalyst/Reagents | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acetylation of p-aminophenol | Microwave | H-clinoptilolite, Acetic anhydride | 2 min | 91% | juniperpublishers.com |

| Conventional | H-clinoptilolite, Acetic anhydride | 1 hr | 72% | juniperpublishers.com | |

| Hydrogenation of 4-nitrophenol | Microwave | H₂, Catalyst | Rapid | High | cem.com |

Catalytic Synthesis Routes for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, milder conditions, and improved control over selectivity. nih.gov

For the synthesis of 2-Amino-4,6-dibromophenol, catalytic methods can be applied to enhance both the reduction and bromination steps.

Catalytic Reduction: As discussed in section 2.1.1, the catalytic hydrogenation of nitrophenols is a highly effective process. ias.ac.in Research into novel catalysts continues to yield improvements. For instance, a CuO-nanoleaf/γ-Al2O3 catalyst has shown promising activity in the reduction of p-Nitrophenol to p-Aminophenol. bcrec.id Palladium nanoparticles decorated on graphene oxide have also been employed as efficient heterogeneous catalysts for the same transformation. rasayanjournal.co.in These advanced catalysts often provide advantages in terms of activity, stability, and ease of separation from the reaction mixture.

Catalytic Bromination: Achieving regioselectivity in electrophilic aromatic bromination can be challenging. nih.gov The development of regioselective bromination methods is a high priority. nih.gov While not specific to this exact molecule, catalysts have been developed to influence the outcome of bromination. For example, zeolites can induce high para-selectivity in the bromination of certain aromatic substrates. nih.gov Such catalytic systems could potentially be adapted to control the bromination of aminophenol or phenol precursors, thereby improving the yield of the desired 4,6-dibromo isomer.

Stereoselective and Regioselective Synthesis Challenges

The primary challenge in the synthesis of this compound is not stereoselectivity, as the molecule is achiral, but rather regioselectivity . The precise placement of three different substituents on the benzene (B151609) ring requires careful control over the reaction sequence and conditions.

The directing effects of the substituents are the dominant factor governing the regiochemical outcome of the synthesis. researchgate.net

The hydroxyl (-OH) and amino (-NH2) groups are powerful ortho, para-directors. When both are present, as in 2-aminophenol, they strongly activate the 4- and 6-positions for electrophilic attack. This inherent directing effect can be exploited to install the bromine atoms at the desired locations.

The challenge lies in preventing unwanted side reactions. The high activation of the ring can lead to polybromination beyond the desired disubstituted product. Furthermore, the reaction conditions for bromination (e.g., using Br2 in a polar solvent) can be harsh and may lead to oxidation of the aminophenol. youtube.com

If a nitration-first approach is used (e.g., starting with phenol, then brominating, then nitrating), the regiochemistry of the nitration step is critical. The existing hydroxyl and bromo substituents will direct the incoming nitro group, and achieving the desired 2-nitro-4,6-dibromophenol intermediate can be difficult. researchgate.netoregonstate.edu

Overcoming these regioselective challenges typically involves:

Strategic selection of the starting material: Choosing a precursor that already contains one or more substituents in the correct positions can simplify the synthesis.

Careful ordering of synthetic steps: Deciding when to brominate, nitrate, and reduce is fundamental to directing the substituents to the desired locations.

Use of protecting groups: Temporarily converting a highly activating group (like -NH2) into a less activating one (like -NHCOCH3) can moderate the ring's reactivity and allow for more controlled substitution. byjus.com

Optimization of reaction conditions: Controlling factors such as temperature, solvent, and the nature of the electrophile can significantly influence the ratio of isomeric products. nih.gov

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity of this compound is crucial for its subsequent applications. The purification strategy typically involves purification of the free base, 2-Amino-4,6-dibromophenol, followed by its conversion to the hydrochloride salt, or purification of the salt itself. The primary techniques employed are recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For aminophenols, recrystallization can be performed from water, aqueous solutions of mild polyfunctional acids (such as phosphoric or citric acid), or organic solvents like ethanol (B145695) or acetone. google.comgoogle.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals, leaving impurities dissolved in the mother liquor. For instance, in the synthesis of acetaminophen from p-aminophenol, the crude product is often recrystallized from hot water to obtain a purer substance. msu.edu The hydrochloride salt itself can also be recrystallized, though care must be taken to choose a solvent system in which it has suitable solubility characteristics and which does not cause dissociation of the salt.

Column chromatography is a highly effective technique for separating components of a mixture based on their differential adsorption onto a stationary phase. wpmucdn.com For the purification of 2-Amino-4,6-dibromophenol, silica (B1680970) gel is a common stationary phase. A solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate (B1210297) or dichloromethane, is used as the mobile phase. chemdad.com The components of the crude product will travel down the column at different rates depending on their polarity, allowing for their separation and collection in different fractions. wpmucdn.com This method is particularly useful for removing closely related impurities, such as isomers or under/over-brominated species. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

The final isolation of high-purity this compound often involves precipitating the salt from a solution of the purified free aminophenol. After purification of the 2-Amino-4,6-dibromophenol base by recrystallization or chromatography, it is dissolved in a suitable solvent like ethyl acetate. A solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane) is then added, causing the hydrochloride salt to precipitate. google.com The resulting solid is collected by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum to yield the high-purity product. google.comgoogle.com

The following table outlines common purification techniques and their relevant parameters as applied to analogous compounds.

| Compound | Technique | Stationary Phase | Mobile Phase / Solvent System | Key Outcome | Reference |

| 4-Amino-2,6-dibromophenol | Column Chromatography | Silica Gel | Ethyl acetate/petroleum ether (1/3) | Isolation of product with 94.4% yield | chemdad.com |

| Nitrophenol Isomers | Column Chromatography | Silica Gel | Dichloromethane/hexanes (gradient) | Separation of ortho and para isomers | wpmucdn.com |

| p-Aminophenol | Recrystallization | Aqueous phosphoric acid | N/A | Removal of polymeric impurities | google.com |

| Methyl 2-amino-5-hydroxy-3-methylbenzoate hydrochloride | Precipitation | N/A | Ethyl acetate / 4M HCl in dioxane | Isolation of hydrochloride salt with 90% yield | google.com |

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies

Reactivity Profiles of the Amino (-NH₂) Functional Group

The amino group, being a primary amine, is a key site for nucleophilic reactions. However, its nucleophilicity is tempered by the presence of two electron-withdrawing bromine atoms on the aromatic ring. These bromine atoms reduce the electron density on the benzene (B151609) ring and, consequently, on the amino group, making it a weaker nucleophile compared to aniline. The hydrochloride form of the compound further reduces nucleophilicity as the amino group is protonated (-NH3+). Neutralization is therefore a prerequisite for it to participate in nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the free amino group allows it to act as a nucleophile. One of the fundamental reactions showcasing this nucleophilicity is amidation. This reaction involves the formation of an amide bond through the reaction of the amino group with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides.

The general mechanism for amidation with an acyl chloride involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide. The reaction is often carried out in the presence of a base to neutralize the liberated HCl.

While direct amidation of unprotected amino acids can be challenging, various methods have been developed to facilitate this transformation, including the use of coupling reagents or Lewis acid catalysts. nih.gov These approaches could potentially be applied to 2-Amino-4,6-dibromophenol. For instance, oxidative amidation methods, which can proceed under mild conditions, offer a viable route for the synthesis of amides from aldehydes and amines. organic-chemistry.org

Table 1: General Amidation Reaction

| Reactant 1 | Reactant 2 | Product | Conditions |

| 2-Amino-4,6-dibromophenol | R-COCl (Acyl chloride) | N-(2-hydroxy-3,5-dibromophenyl)amide | Base (e.g., pyridine) |

| 2-Amino-4,6-dibromophenol | (RCO)₂O (Acid anhydride) | N-(2-hydroxy-3,5-dibromophenyl)amide | Base or catalyst |

| 2-Amino-4,6-dibromophenol | R-COOH (Carboxylic acid) | N-(2-hydroxy-3,5-dibromophenyl)amide | Coupling agent (e.g., DCC, EDC) |

Note: R represents a generic organic substituent.

The primary amino group of 2-Amino-4,6-dibromophenol can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). researchgate.net This reaction is typically acid or base-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemguide.co.uk

The formation of Schiff bases from 2-aminophenols has been extensively studied, and these compounds are valuable intermediates in organic synthesis and coordination chemistry. iosrjournals.orgnih.govresearchgate.netajrconline.org The reaction is reversible and generally driven to completion by the removal of water.

The general mechanism involves the initial formation of a carbinolamine intermediate through the nucleophilic attack of the amino group on the carbonyl carbon. This is followed by proton transfer and subsequent dehydration to yield the imine.

Table 2: Formation of Schiff Bases from 2-Amino-4,6-dibromophenol

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Schiff Base) | Catalyst |

| 2-Amino-4,6-dibromophenol | Benzaldehyde | 2-((benzylidene)amino)-4,6-dibromophenol | Acid or Base |

| 2-Amino-4,6-dibromophenol | Acetone | 4,6-dibromo-2-((propan-2-ylidene)amino)phenol | Acid or Base |

| 2-Amino-4,6-dibromophenol | Salicylaldehyde | 2-(((2-hydroxyphenyl)imino)methyl)-4,6-dibromophenol | Acid or Base |

Reactivity of the Phenolic Hydroxyl (-OH) Group

The phenolic hydroxyl group is another key reactive site in 2-Amino-4,6-dibromophenol. The acidity of the phenolic proton is enhanced by the electron-withdrawing effect of the two bromine atoms on the aromatic ring. This makes the formation of a phenoxide ion, a potent nucleophile, more favorable upon treatment with a base.

Selective alkylation or acylation of the hydroxyl group can be achieved. For instance, O-alkylation can be performed using alkyl halides in the presence of a base. A common strategy to achieve selectivity for O-alkylation over N-alkylation in aminophenols involves the protection of the more nucleophilic amino group, for example, by converting it into an imine with benzaldehyde. Subsequent alkylation with an alkyl halide, followed by hydrolysis of the imine, yields the O-alkylated product. researchgate.netumich.edu Similarly, O-acylation can be achieved using acylating agents like acyl chlorides or anhydrides under basic conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core

The aromatic ring of 2-Amino-4,6-dibromophenol is highly substituted with both activating and deactivating groups. The amino and hydroxyl groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. wikipedia.orglibretexts.org Conversely, the bromine atoms are deactivating groups but are also ortho-, para-directors.

Given that positions 4 and 6 are occupied by bromine atoms, and position 2 by the amino group, the remaining open positions for electrophilic attack are 3 and 5. The directing effects of the -OH and -NH₂ groups would primarily direct an incoming electrophile to the positions ortho and para to them. In this case, the para position to the -OH group is occupied by a bromine atom, and the ortho positions are 3 and 5. The para position to the -NH₂ group is also occupied by a bromine atom, and the ortho positions are 3 and 5. Therefore, electrophilic substitution would be expected to occur at positions 3 or 5, with the strong activating effects of the hydroxyl and amino groups facilitating the reaction despite the deactivating presence of the halogens.

Nucleophilic aromatic substitution (SₙAr) on the aromatic ring is also a possibility. libretexts.orgopenstax.org SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (in this case, the bromine atoms). openstax.org The amino and hydroxyl groups are electron-donating and would disfavor this type of reaction. However, under forcing conditions, nucleophilic displacement of one of the bromine atoms might be possible.

Development of Diversified Derivatives

The multifunctional nature of 2-Amino-4,6-dibromophenol makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably benzoxazoles.

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov A common and efficient method for their synthesis is the cyclocondensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent. ijpbs.com In the case of 2-Amino-4,6-dibromophenol, this reaction would lead to the formation of 5,7-dibromobenzoxazole derivatives.

The reaction can be carried out with various reagents, including carboxylic acids (often in the presence of a dehydrating agent like polyphosphoric acid), aldehydes followed by oxidative cyclization, or β-diketones. organic-chemistry.orgresearchgate.net The general mechanism involves the initial formation of an amide or a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring.

The use of 2-aminophenols bearing electron-withdrawing groups, such as chloro or bromo substituents, has been shown to be well-tolerated in these cyclization reactions, leading to the corresponding halogenated benzoxazoles in good yields. organic-chemistry.org

Table 3: Synthesis of 5,7-Dibromobenzoxazole Derivatives

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

| 2-Amino-4,6-dibromophenol | R-COOH | 2-R-5,7-dibromobenzoxazole | Polyphosphoric acid (PPA), heat |

| 2-Amino-4,6-dibromophenol | R-CHO | 2-R-5,7-dibromobenzoxazole | Oxidant (e.g., DDQ, I₂), heat |

| 2-Amino-4,6-dibromophenol | R-CO-CH₂-CO-R' | 2-R-5,7-dibromobenzoxazole | Brønsted acid and CuI, heat organic-chemistry.org |

Note: R and R' represent generic organic substituents.

Formation of Polybrominated Quinone Diazides and Subsequent Transformations

The primary amino group of 2-Amino-4,6-dibromophenol hydrochloride can undergo diazotization, a reaction that converts it into a diazonium salt. This transformation is typically achieved by treating the aminophenol with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid. organic-chemistry.org The resulting diazonium salt of a 2-aminophenol derivative can exist in equilibrium with a quinone diazide structure. thieme-connect.deresearchgate.net

For 2-Amino-4,6-dibromophenol, the diazotization reaction is expected to yield a polybrominated quinone diazide. The presence of the electron-withdrawing bromine atoms on the aromatic ring can influence the stability and reactivity of the resulting diazonium species. The general mechanism for the diazotization of a primary aromatic amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nitrosonium ion then acts as an electrophile, attacking the nitrogen atom of the amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion (-N₂⁺). organic-chemistry.org

The resulting polybrominated quinone diazides are versatile intermediates that can undergo various subsequent transformations. nih.gov For instance, they can serve as precursors in coupling reactions or be used in the synthesis of other heterocyclic systems. The reactivity of these intermediates is largely dictated by the stability of the diazonium group and the electronic effects of the bromine substituents.

Table 1: Key Steps in the Formation of Polybrominated Quinone Diazides

| Step | Description | Reactants | Intermediate/Product |

| 1 | Generation of Nitrous Acid | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Nitrous Acid (HNO₂) |

| 2 | Formation of Nitrosonium Ion | Nitrous Acid (HNO₂), Hydrochloric Acid (HCl) | Nitrosonium Ion (NO⁺) |

| 3 | Nucleophilic Attack | 2-Amino-4,6-dibromophenol, Nitrosonium Ion | N-Nitrosaminium Ion |

| 4 | Deprotonation & Tautomerization | N-Nitrosaminium Ion | Diazohydroxide |

| 5 | Protonation & Dehydration | Diazohydroxide, Acid | Diazonium Salt / Quinone Diazide |

Design and Synthesis of Pyrimidine (B1678525) Analogues from Related Aminophenols

A plausible synthetic strategy would involve the transformation of 2-Amino-4,6-dibromophenol into a suitable intermediate that can then undergo cyclocondensation. For instance, the aminophenol could potentially react with a β-dicarbonyl compound to form an enaminone, which could then be cyclized with a source of the remaining nitrogen and carbon atoms of the pyrimidine ring.

Drawing parallels from the synthesis of quinolines, where (2-aminophenyl)chalcones react with 1,3-diketones nih.gov, one could envision a similar approach for pyrimidines. The amino group of 2-Amino-4,6-dibromophenol could react with a suitable three-carbon electrophile to form an intermediate that, upon reaction with guanidine (B92328) or a similar reagent, would yield a pyrimidine ring.

Table 2: General Approach for Pyrimidine Synthesis from Aminophenol Derivatives

| Step | Description | Starting Material | Key Intermediate | Reagent for Cyclization | Product |

| 1 | Formation of a Three-Carbon Unit Adduct | Halogenated Aminophenol | Enaminone or similar adduct | Guanidine, Urea, or Amidine | Substituted Pyrimidine |

| 2 | Cyclocondensation | Key Intermediate | - | Guanidine Hydrochloride | Fused or Substituted Pyrimidine Ring |

Mechanistic Investigations of Key Transformations

The key transformations involving this compound, such as diazotization and potential cyclization reactions, are governed by well-established mechanistic principles of organic chemistry.

The diazotization of aminophenols proceeds through a series of steps initiated by the formation of the electrophilic nitrosonium ion. The subsequent attack by the amino group, followed by a cascade of proton transfers and dehydration, ultimately leads to the diazonium salt. In the case of 2-aminophenols, the proximity of the hydroxyl group can influence the reaction, potentially leading to intramolecular interactions or facilitating the formation of the quinone diazide tautomer. The electronic effects of the bromine atoms in 2-Amino-4,6-dibromophenol would primarily be electron-withdrawing, which could affect the nucleophilicity of the amino group and the stability of the diazonium intermediate.

For the synthesis of pyrimidine analogues , the mechanism would likely involve a cyclocondensation reaction. These reactions are typically initiated by the nucleophilic attack of an amino group onto a carbonyl carbon of a 1,3-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nucleophilic nitrogen (from guanidine, for example) onto the remaining carbonyl group, followed by dehydration, would lead to the formation of the stable aromatic pyrimidine ring. The regioselectivity of such reactions with unsymmetrical dicarbonyl compounds would be a key aspect to consider in the design of specific pyrimidine analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For ¹H NMR spectroscopy , the aromatic region would be of primary interest. The protons on the phenyl ring would exhibit chemical shifts influenced by the electron-donating amino and hydroxyl groups, and the electron-withdrawing bromo substituents. The protonation of the amino group to form the hydrochloride salt would further deshield adjacent protons. The integration of the signals would correspond to the number of protons, and the splitting patterns (e.g., singlets, doublets) would reveal the coupling between neighboring protons.

In ¹³C NMR spectroscopy , each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of the carbon atoms would be indicative of their hybridization and electronic environment. Carbons bonded to electronegative atoms like bromine, oxygen, and nitrogen would be expected to resonate at lower fields (higher ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Amino-4,6-dibromophenol

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 140 |

| Aromatic C-Br | - | 100 - 120 |

| Aromatic C-NH₂ | - | 135 - 150 |

| Aromatic C-OH | - | 145 - 160 |

| -NH₃⁺ | Variable, broad | - |

| -OH | Variable, broad | - |

Note: These are estimated ranges and can be influenced by solvent and the presence of the hydrochloride salt.

To definitively assign the ¹H and ¹³C NMR signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. Cross-peaks in a COSY spectrum would connect signals from protons that are on adjacent carbon atoms, confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment would be crucial for assigning the signals of the protonated aromatic carbons.

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. While specific experimental FTIR data for 2-Amino-4,6-dibromophenol hydrochloride is not widely published, the expected characteristic absorption bands can be predicted. The presence of the hydrochloride salt would influence the vibrational modes of the amino group.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| N-H (Ammonium) | Stretching | 3000 - 3300 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O (Phenolic) | Stretching | 1180 - 1260 |

| C-Br | Stretching | 500 - 600 |

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing the vibrations of the aromatic ring and the C-Br bonds. The symmetric stretching of the C=C bonds in the aromatic ring would be expected to produce a strong signal.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 2-Amino-4,6-dibromophenol. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern for the molecular ion peak and any bromine-containing fragment ions, aiding in their identification. Fragmentation would likely involve the loss of the amino and hydroxyl groups, as well as the bromine atoms, providing further structural information.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The aminophenol core contains chromophores—the phenyl ring and the lone pairs on the nitrogen and oxygen atoms—that are responsible for its UV absorption. researchgate.net

For compounds like 2-aminophenol (B121084), absorption maxima are typically observed in the UV region. For instance, 2-Amino-4-nitrophenol (B125904), a related compound, exhibits absorption maxima at 224 nm, 262 nm, and 308 nm. sielc.com It is expected that 2-Amino-4,6-dibromophenol would show characteristic absorption bands in a similar range, corresponding to π→π* transitions of the aromatic system and n→π* transitions involving the heteroatom substituents. The bromine substituents may cause a slight red-shift (bathochromic shift) of these absorption bands. The absorption spectrum can be influenced by the solvent's polarity and pH. ankara.edu.tr

Fluorescence spectroscopy measures the light emitted by a compound after it has absorbed light. Many aromatic molecules, including some aminophenol derivatives, are known to fluoresce. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the molecular structure and its environment. nih.gov Deprotonation of the phenolic hydroxyl group can significantly enhance fluorescence intensity in some related molecules. researchgate.net A detailed study would be required to characterize the specific fluorescence behavior of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. researchgate.net This technique provides detailed information on bond lengths, bond angles, molecular conformation, and how molecules are arranged in the crystal lattice.

A single-crystal X-ray diffraction analysis of this compound would reveal the precise geometry of the molecule. Key findings would include:

The planarity of the benzene (B151609) ring.

The exact bond lengths of C-C, C-N, C-O, and C-Br bonds.

The bond angles within the ring and between the ring and its substituents.

This data provides an unambiguous confirmation of the connectivity and the substitution pattern of the amino, hydroxyl, and bromine groups on the phenol (B47542) ring.

In the solid state as a hydrochloride salt, the amino group is expected to be protonated (-NH₃⁺), and a chloride ion (Cl⁻) will be present as the counter-ion. This ionic nature facilitates the formation of a robust network of intermolecular interactions, primarily hydrogen bonds. nih.gov X-ray crystallography would precisely map this network, identifying interactions such as:

N-H···Cl: Strong hydrogen bonds between the ammonium (B1175870) group and the chloride ion.

O-H···Cl: Hydrogen bonds between the phenolic hydroxyl group and the chloride ion.

N-H···O: Hydrogen bonds between the ammonium group of one molecule and the hydroxyl group of a neighboring molecule.

Weak intramolecular hydrogen bonding between the adjacent amino and hydroxyl groups might also be possible, influencing the molecule's conformation. zenodo.orgrsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular properties by calculating the electron density of a molecule. For 2-Amino-4,6-dibromophenol hydrochloride, DFT calculations would provide fundamental insights into its stability and chemical nature.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. nih.govresearchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial arrangements (conformers) of the amino (-NH2) and hydroxyl (-OH) groups relative to the benzene (B151609) ring and each other. By calculating the energy of each conformer, the most stable, lowest-energy structure can be identified. This is crucial for understanding the molecule's shape and how it interacts with other molecules.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Defines the covalent structure (e.g., C-C, C-N, C-O, C-Br, O-H, N-H bonds). |

| Bond Angles (°) | The angle formed between three connected atoms. | Determines the molecule's local shape and steric environment. |

| Dihedral Angles (°) | The angle between two planes defined by sets of three atoms. | Describes the rotation around bonds and defines the 3D conformation of -OH and -NH2 groups. |

| Total Energy (Hartree) | The calculated total electronic energy of the optimized structure. | Used to compare the relative stability of different conformers or isomers. |

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmaterialsciencejournal.org The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. semanticscholar.org For 2-Amino-4,6-dibromophenol, the HOMO would likely be localized on the electron-rich phenol (B47542) and amino groups, while the LUMO would be distributed across the aromatic system. uaeu.ac.ae

| Parameter | Definition | Inferred Property for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the electron affinity; indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. researchgate.net

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in experimental spectra can be assigned to particular molecular motions, such as the stretching of the O-H bond or the bending of the N-H bond. core.ac.uknih.gov

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for nuclei like ¹H and ¹³C can also be predicted. nih.govnih.gov Comparing calculated chemical shifts with experimental data helps confirm the molecular structure and assign specific resonances to each atom in the molecule. nrel.govaps.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orggithub.io This method is primarily used to calculate vertical excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Visible absorption spectrum. materialsciencejournal.org For this compound, TD-DFT would reveal which electronic transitions are responsible for its absorption of light, providing insight into its color and photochemical behavior. researchgate.netchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.complos.org An MD simulation calculates the trajectory of each atom based on a force field, providing a detailed view of the molecule's dynamic behavior.

For this compound, MD simulations could be used to:

Study its behavior in different solvents, such as water, to understand solvation effects and hydrogen bonding interactions.

Investigate its interaction with biological macromolecules, like proteins or DNA, to explore potential binding modes and mechanisms of action. nih.gov

Analyze conformational flexibility and the transitions between different shapes of the molecule in a dynamic environment. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Dipole Moment, Chemical Hardness, Fukui Functions)

From the results of DFT calculations, several quantum chemical descriptors can be derived to quantify a molecule's reactivity. researchgate.net

Chemical Hardness (η): Related to the HOMO-LUMO gap, chemical hardness is a measure of resistance to change in electron distribution. A harder molecule is less reactive.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule. researchgate.netbas.bg They identify which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species), electrophilic attack (attack by an electron-poor species), or radical attack. nih.govresearchgate.net

| Descriptor | Definition | Information Provided |

|---|---|---|

| Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. | Predicts molecular polarity and interaction with polar solvents and electric fields. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Quantifies the molecule's resistance to deformation or change; a measure of stability. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = µ² / 2η | A global measure of a molecule's ability to act as an electrophile (electron acceptor). |

| Fukui Functions (f(r)) | The change in electron density at a point r when the number of electrons changes. | Identifies the most reactive atomic sites for nucleophilic, electrophilic, or radical attacks. |

In Silico Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involved in the synthesis and transformation of molecules like this compound. While specific in silico studies focusing exclusively on this compound are not prominent in the literature, the methodologies are well-established for analogous aromatic amines and phenols. Techniques such as Density Functional Theory (DFT) are frequently employed to map the potential energy surfaces of reactions, identify intermediates, and calculate the activation energies associated with transition states.

For instance, in the context of halogenation of aromatic amines, DFT calculations have been used to explore the detailed mechanism of electrophilic aromatic halogenation. These studies can reveal the role of catalysts and the nature of the halogenating agent. researchgate.net For example, computational models have elucidated the mechanism of aniline-catalyzed electrophilic halogenation, showing how the catalyst can act as an efficient shuttle for the halonium ion (X+) and protons. researchgate.net Such models compute the free energy paths for the reaction, identifying the crucial intermediates and transition states. researchgate.net

Similarly, computational analysis has been applied to understand the site selectivity of halogenase enzymes, which can catalyze the specific halogenation of aromatic substrates. nih.gov By calculating the transition state structures for electrophilic attack at different positions on a model aromatic ring, researchers can predict the most likely site of halogenation. nih.gov These calculations often highlight the geometric and energetic factors that control regioselectivity, which is critical in the synthesis of specifically substituted compounds like 2-Amino-4,6-dibromophenol. nih.govrsc.org

Furthermore, computational studies can model the reaction energetics of processes involving aromatic amines. For example, the activation barriers for reactions can be calculated, explaining why certain reactions proceed under mild conditions while others require more forcing conditions. acs.org These theoretical estimates of reaction energetics provide valuable insights that can guide the optimization of synthetic routes. acs.org

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSAR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. For classes of compounds like aromatic amines and phenols, QSAR models are extensively used to predict properties such as toxicity, biodegradability, and reactivity. nih.govnih.gov These models are built by correlating various molecular descriptors with experimentally determined properties.

While specific QSAR/QSPR studies for this compound are not readily found, the general principles can be understood from studies on related substituted anilines and phenols. For example, the toxicity of these compounds has been modeled using descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scientific.net These quantum chemical descriptors provide insights into the compound's reactivity and its potential for electronic interactions with biological macromolecules. scientific.net

The environmental fate of aromatic amines is another area where QSAR is applied. The rate of irreversible binding to soils and sediments, a key process in their environmental disposition, has been correlated with molecular descriptors like dissociation constants (pKa), Hammett sigma constants, and one-electron oxidation potentials. nih.gov Such models can predict the persistence and bioavailability of these compounds in the environment. nih.gov

QSAR models have also been developed to understand the oxidation of phenols and anilines, which is a major transformation pathway in both environmental and biological systems. rsc.org These models often use electrochemical data and calculated oxidation potentials to predict the kinetics of these reactions. rsc.org

Below is an interactive data table summarizing typical descriptors used in QSAR studies of substituted phenols and anilines and the properties they are used to predict.

| Descriptor Category | Specific Descriptors | Predicted Property | Reference |

| Electronic | HOMO Energy, LUMO Energy, Ionization Potential | Toxicity, Reactivity, Carcinogenicity | nih.govscientific.netnih.gov |

| Hydrophobicity | Octanol/Water Partition Coefficient (log P) | Toxicity, Carcinogenicity | nih.gov |

| Steric | Molecular Volume, Surface Area | Biodegradability, Carcinogenicity | nih.govnih.gov |

| Thermodynamic | Dissociation Constant (pKa) | Reaction Kinetics in Sediments | nih.gov |

| Electrochemical | Half-wave Potential (E1/2), One-electron Oxidation Potential (E1) | Oxidation Rates | nih.govrsc.org |

These QSAR/QSPR approaches are invaluable for screening new chemicals, prioritizing experimental testing, and gaining a deeper understanding of the mechanisms underlying their activity and properties. nih.gov

Applications As a Chemical Intermediate and in Advanced Materials Science

Role as a Versatile Synthetic Intermediate

The reactivity of 2-Amino-4,6-dibromophenol hydrochloride allows it to be a foundational component in the synthesis of various organic compounds. Its utility spans the creation of heterocyclic systems, colorants, agrochemicals, and specialized molecules for research, underscoring its versatility in organic synthesis.

2-Amino-4,6-dibromophenol is a key starting material for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The fundamental reaction involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent, followed by cyclization. The presence of bromo substituents on the aminophenol ring is generally well-tolerated in these synthetic routes and can be used to modulate the properties of the final benzoxazole (B165842) product. organic-chemistry.org

Various methods have been developed for benzoxazole synthesis using 2-aminophenols, including reactions with β-diketones catalyzed by a combination of a Brønsted acid and copper iodide, or coupling with aldehydes. organic-chemistry.orgnih.gov For instance, the reaction of 2-amino-4-bromophenol (B1269491) has been demonstrated to produce 5-bromobenzoxazole derivatives, highlighting the utility of halogenated aminophenols in constructing these heterocyclic systems. ijpbs.com The dibromo-substitution pattern of 2-Amino-4,6-dibromophenol offers a pathway to benzoxazoles with two bromine atoms, which can be useful for further functionalization or for imparting specific properties like increased density or flame retardancy.

The general synthetic approach is outlined in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

| 2-Aminophenol Derivative | Aldehyde | Samarium triflate in aqueous medium | 2-Substituted Benzoxazole |

| 2-Aminophenol Derivative | β-Diketone | Brønsted acid and CuI | 2-Substituted Benzoxazole |

| 2-Aminophenol Derivative | Carboxylic Acid | Polyphosphoric acid (PPA) | 2-Substituted Benzoxazole |

While direct synthesis of pyrimidines from 2-Amino-4,6-dibromophenol is less commonly documented, its structural motifs are relevant to pyrimidine (B1678525) chemistry. Pyrimidine synthesis often involves the condensation of compounds containing amine functionalities with diketones or similar precursors. nih.govrsc.org As an amino compound, 2-Amino-4,6-dibromophenol could theoretically be explored in novel synthetic pathways to create unique, substituted pyrimidine structures for various research applications. nih.govpharmacophorejournal.com

Substituted aminophenols are established precursors in the synthesis of various classes of dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage that imparts color. For example, 2-amino-4-nitrophenol (B125904) is a known intermediate in the manufacture of certain azo dyes. nih.gov Similarly, derivatives of 4-aminophenol (B1666318) have been successfully used to create azo dyes with applications as corrosion inhibitors. researchgate.net

The presence of bromine atoms on the aromatic ring of 2-Amino-4,6-dibromophenol can influence the final color, fastness, and other properties of the resulting dye. Halogen substituents can have a bathochromic effect (shifting the absorption to longer wavelengths), which can alter the hue of the dye. This makes 2-Amino-4,6-dibromophenol a potentially valuable intermediate for producing specialized dyes with specific chromatic properties.

Halogenated aromatic compounds and heterocyclic structures are prevalent in the agrochemical industry. The chloro-analog of the subject compound, 2,6-dichloro-4-aminophenol, is a crucial intermediate in the synthesis of hexaflumuron, a benzoylurea (B1208200) insecticide used to control insect larvae. google.com

Furthermore, pyrimidine derivatives are central to many modern herbicides. 2-Amino-4,6-dimethoxypyrimidine is a key building block for a wide range of highly effective sulfonylurea herbicides. google.com Given that 2-Amino-4,6-dibromophenol can be a precursor to heterocyclic systems like pyrimidines, it represents a potential starting point for the development of new active ingredients in crop protection. The bromine atoms can enhance biological activity or alter the metabolic profile of the resulting agrochemical.

This compound is widely available from chemical suppliers as a building block for organic synthesis and research. sigmaaldrich.compharmaffiliates.com Its multifunctional nature allows chemists to selectively react with the amino, hydroxyl, or aromatic ring positions to construct novel and complex molecules. Substituted aminophenols are used to create compounds for biological screening and as ligands in coordination chemistry. For instance, derivatives of 2-amino-4-bromophenol are used as reactants in the synthesis of inhibitors for enzymes like protein tyrosine phosphatase 1B. sigmaaldrich.com

The synthesis of novel bromophenol derivatives for testing as inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase further illustrates the importance of such halogenated phenols in medicinal chemistry research. mdpi.com The defined substitution pattern of 2-Amino-4,6-dibromophenol provides a reliable scaffold for creating libraries of compounds for drug discovery and other research purposes. nih.gov

Advanced Materials Applications

The incorporation of specific chemical moieties into polymers is a key strategy for developing advanced materials with tailored properties. The dibromo- and phenol (B47542) functionalities of 2-Amino-4,6-dibromophenol make it a candidate for integration into polymer systems to enhance characteristics such as flame retardancy and resistance to UV degradation.

Flame Retardancy: Halogenated compounds, particularly those containing bromine, are among the most effective flame retardants for polymeric materials. specialchem.com They can be incorporated into polymers either as additives or as reactive flame retardants that are chemically bonded to the polymer backbone. When the polymer is exposed to high heat, the carbon-bromine bonds break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion and extinguishing the flame. nih.gov

2-Amino-4,6-dibromophenol, with its two bromine atoms and two reactive sites (amino and hydroxyl groups), is a suitable candidate to be used as a reactive flame retardant. It can be chemically integrated into polymer chains like polyesters, polyamides, or epoxy resins. googleapis.comresearchgate.net This covalent bonding prevents the flame retardant from leaching out of the material over time, providing permanent fire protection.

The table below summarizes the mechanism and advantages of using organobromine compounds as flame retardants.

| Flame Retardant Type | Mechanism of Action | Polymer Systems | Advantages |

| Brominated Compounds | Gas-phase radical trapping | Polyesters, Polyamides, ABS, Epoxy Resins | High efficiency, Cost-effective, Versatile |

| Additive FR | Mixed into the polymer matrix | Polyolefins, TPEs | Ease of processing |

| Reactive FR | Chemically bonded to polymer | Thermosets, Engineering Plastics | Permanence, No leaching, Maintained mechanical properties |

UV Protection: Many polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, which can lead to discoloration, brittleness, and loss of mechanical strength. UV absorbers are compounds that can absorb harmful UV radiation and dissipate it as harmless heat. A major class of UV absorbers is the hydroxyphenyl-benzotriazoles, which are synthesized from 2-aminophenol derivatives. specialchem.com

The synthesis involves the reaction of a 2-aminophenol with a suitable reagent to form the benzotriazole (B28993) ring system. The resulting molecule possesses the necessary structural features for effective UV absorption and stabilization. By using 2-Amino-4,6-dibromophenol as the starting material, novel benzotriazole-based UV absorbers could be synthesized. The bromine atoms on the phenyl ring could potentially fine-tune the absorption spectrum of the molecule, offering enhanced protection for the polymer matrix. These specialized UV absorbers could be incorporated into materials like polyamides and other engineering plastics used in outdoor applications. specialchem.com

Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The molecular architecture of this compound, featuring amino (-NH2) and hydroxyl (-OH) groups, presents potential coordination sites for metal ions, making it a candidate for ligand design in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov In principle, the amino and hydroxyl groups can act as Lewis bases, donating electron pairs to form coordinate bonds with metal centers. The presence of two bromine atoms on the phenyl ring can also influence the electronic properties and steric hindrance of the ligand, potentially leading to novel framework topologies and properties.

The general strategy for incorporating such ligands into MOFs involves the reaction of the organic linker with a metal salt under solvothermal conditions. mdpi.com The resulting framework's structure and properties are dictated by the coordination geometry of the metal ion and the connectivity of the organic ligand. While numerous studies have explored the use of various amino-functionalized ligands in MOF synthesis for applications like gas storage and catalysis, specific research detailing the use of this compound is not readily found. frontiersin.orgnih.gov The development of MOFs from this specific ligand would be an area for novel research, potentially exploring how the bromo-substituents affect the framework's stability, porosity, and functional properties.

Table 1: Potential Coordination Sites and Influencing Factors of this compound in CP and MOF Synthesis

| Functional Group | Potential Role in Coordination | Influencing Factors |

| Amino Group (-NH2) | Primary coordination site (Lewis base) | Protonation state (pH-dependent), steric hindrance from adjacent groups. |

| Hydroxyl Group (-OH) | Secondary coordination site (Lewis base) | Deprotonation to form a stronger coordinating alkoxide, hydrogen bonding. |

| Bromo Substituents (-Br) | Steric hindrance, electronic effects | Can influence the overall topology and stability of the resulting framework. |

Utilization in Catalysis and Catalyst Support Development

Aminophenol derivatives have been investigated for their roles in catalysis, either as part of a catalyst's molecular structure or as a precursor for catalyst supports. The amino group in this compound can be a site for further functionalization, allowing for the attachment of catalytically active metal complexes. For instance, it could be incorporated into larger molecular structures that act as homogeneous catalysts.

In the context of heterogeneous catalysis, materials derived from this compound could potentially serve as catalyst supports. For example, polymerization or carbonization of this compound could yield porous materials with nitrogen and oxygen functionalities, which can be effective for dispersing and stabilizing metal nanoparticles. These functionalities can enhance metal-support interactions, preventing the aggregation of active metal sites and improving catalytic activity and stability. While there are reports on the catalytic applications of other aminophenols, such as the reduction of nitrophenols, specific studies employing this compound in catalyst development are not prominent in the literature.

Development of Optoelectronic and Photofunctional Materials

The development of organic materials for optoelectronic and photofunctional applications often relies on molecules with specific electronic properties, such as extended π-conjugation and the presence of electron-donating and electron-accepting groups. The aromatic nature of this compound, combined with its amino and hydroxyl substituents, provides a foundational structure that could be chemically modified to create materials with interesting photophysical properties.

For instance, the amino group can be a key site for reactions to extend the π-conjugated system, a common strategy for tuning the absorption and emission wavelengths of organic chromophores. The bromine atoms can also be substituted through various cross-coupling reactions to introduce other functional groups that can modulate the material's electronic and optical characteristics. While the intrinsic optoelectronic properties of this compound itself are not well-documented, its potential as a precursor for more complex, functional organic molecules is an area ripe for exploration. Research into analogous systems suggests that the strategic functionalization of such aromatic amines can lead to materials for applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics.

Environmental Chemical Fate and Reference Standard Applications

Behavior and Persistence of Brominated Organic Compounds in Environmental Compartments

Brominated organic compounds, a class to which 2-Amino-4,6-dibromophenol hydrochloride belongs, are recognized for their persistence in the environment. nih.govresearchgate.net Their chemical stability, often a desired trait for their industrial applications, contributes to their longevity in various environmental matrices, including soil, water, and sediment. nih.govresearchgate.net The presence of bromine atoms in their structure enhances their resistance to natural degradation processes. researchgate.net

Generally, halogenated organic compounds exhibit limited biodegradability and a tendency to accumulate in the environment. nih.gov Their fate is governed by a combination of abiotic and biotic processes. Abiotic processes include photodegradation, deposition, and chemical reactions with other environmental compounds, while biotic processes involve bioaccumulation, biotransformation, and biodegradation. nih.gov Due to their persistence, brominated compounds can be transported over long distances from their source of emission. nih.gov

The environmental distribution of brominated phenols is influenced by their physicochemical properties. For instance, less brominated phenols may tend to remain in the water phase, while their more brominated counterparts are more likely to adsorb to suspended solids and sediment. uci.edu Volatilization from water surfaces is not considered a significant fate process for most brominated phenols. uci.edu Once in the soil, they are generally not mobile and tend to persist. uci.edu

The persistence of these compounds raises environmental concerns due to their potential for bioaccumulation and toxicity. nih.gov While specific data on this compound is limited, the general behavior of brominated phenols suggests it would likely exhibit persistence in the environment.

Application as a Reference Standard in Environmental Analytical Method Development

In environmental science, the accurate detection and quantification of contaminants are crucial for monitoring and risk assessment. This requires the use of well-characterized reference standards. Compounds like this compound serve as essential reference materials in the development and validation of analytical methods for the detection of brominated compounds in environmental samples.

Reference standards are highly purified compounds used to calibrate analytical instruments, verify the accuracy of a method, and identify unknown substances by comparing their analytical signals (e.g., retention time in chromatography, mass spectrum) to that of the known standard. For example, a closely related compound, 2-Amino-4,6-dichlorophenol hydrochloride, is used as a British Pharmacopoeia (BP) Reference Standard in specified laboratory tests.

The development of robust analytical methods for brominated flame retardants and their by-products in water, for instance, involves techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and gas chromatography-mass spectrometry (GC-MS). nih.gov The accuracy and reliability of these methods depend on the availability of pure reference standards for each target analyte.

Table 1: Application of Reference Standards in Analytical Methods for Brominated Phenols

| Analytical Technique | Purpose of Reference Standard | Sample Matrix |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyte identification and quantification | Water, Soil, Sediment |

| High-Performance Liquid Chromatography (HPLC) | Analyte separation and quantification | Water, Sludge |

| Solid-Phase Extraction (SPE) | Method validation and recovery studies | Water |

| Liquid-Liquid Extraction (LLE) | Method validation and recovery studies | Water |

This interactive table is based on established analytical practices for related brominated compounds.

Studies on Chemical Degradation Pathways in Model Environmental Systems (e.g., photocatalytic degradation, debromination)

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source to generate highly reactive hydroxyl radicals (•OH). These radicals can non-selectively degrade a wide range of organic pollutants.

Studies on other brominated phenols, such as 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA), have demonstrated the effectiveness of photocatalysis. nih.gov The degradation of TBBPA was found to involve debromination, hydroxylation, and demethylation processes. nih.gov Similarly, the photocatalytic degradation of 2-amino phenol (B47542) and 4-amino phenol has been reported, with complete degradation occurring within a few hours under visible light irradiation in the presence of a catalyst. researchgate.net This suggests that photocatalysis could be a viable method for the degradation of 2-Amino-4,6-dibromophenol.

Debromination:

Debromination involves the removal of bromine atoms from the aromatic ring, which is a critical step in reducing the toxicity and persistence of brominated compounds.

Research on 2,4,6-tribromophenol (B41969) (TBP) has shown that hydrodebromination can be achieved using reagents like Raney Al-Ni alloy in an aqueous solution. muni.cz This process can completely convert TBP to phenol, which can then be further degraded by biological treatments. muni.cz The study found that the debromination of 2,4-dibromophenol (B41371) (a potential intermediate in the degradation of TBP) also proceeds effectively. researchgate.net

Table 2: Potential Degradation Pathways and Intermediates for Brominated Phenols

| Degradation Pathway | Key Reactants/Conditions | Potential Intermediates | Final Products |

| Photocatalytic Degradation | TiO₂ catalyst, UV/Visible light | Hydroxylated and debrominated phenols | CO₂, H₂O, mineral acids |

| Hydrodebromination | Raney Al-Ni alloy, aqueous NaOH | Less brominated phenols (e.g., dibromophenol, monobromophenol) | Phenol |

This interactive table is a synthesized representation based on studies of similar brominated phenolic compounds.

These model studies indicate that this compound likely undergoes degradation through similar pathways, involving the initial removal of bromine atoms followed by the cleavage of the aromatic ring. However, the specific reaction kinetics and intermediate products would need to be determined through direct experimental investigation of the compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Economical Synthetic Routes

The traditional synthesis of functionalized phenols often involves multi-step processes with harsh reagents and significant waste generation. Future research will undoubtedly focus on developing greener and more cost-effective synthetic pathways to 2-Amino-4,6-dibromophenol hydrochloride.

A promising avenue lies in the ipso-hydroxylation of corresponding arylboronic acids, a method that has shown high efficiency for creating substituted phenols under mild conditions. nih.govrsc.org This approach utilizes aqueous hydrogen peroxide as a benign oxidant and can be performed in green solvents like ethanol (B145695), often with very short reaction times. nih.govrsc.org Furthermore, this method can be integrated into one-pot sequences, combining hydroxylation with subsequent bromination, offering a streamlined route to highly substituted phenols. nih.govrsc.org

Another key area of development is the direct Csp²–H functionalization of simpler, unprotected phenols. rsc.orgrsc.org This atom-economical approach avoids the pre-functionalization steps required in many traditional syntheses, thereby reducing waste and cost. rsc.orgrsc.org Research into selective halogenation and amination of phenol (B47542) precursors using environmentally friendly catalysts and reagents will be crucial. The principles of green chemistry, such as the use of alternative solvents (e.g., water, ionic liquids), biocatalysis with enzymes, and energy-efficient techniques like microwave-assisted synthesis, will be central to these new synthetic strategies. chemistryjournals.net

Below is a table summarizing potential green synthetic strategies applicable to the synthesis of this compound.

| Strategy | Key Features | Potential Advantages |

| ipso-Hydroxylation of Arylboronic Acids | Mild reaction conditions, use of green solvents (e.g., ethanol), rapid reaction times. nih.govrsc.org | High yields, reduced waste, potential for one-pot synthesis. nih.govrsc.org |

| Direct Csp²–H Functionalization | Atom-economical, avoids pre-functionalization of starting materials. rsc.orgrsc.org | Lower cost, fewer synthetic steps, use of more sustainable feedstocks. rsc.org |